Cerium titanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium titanate is a compound that combines cerium and titanium oxides, forming a brannerite crystal structure. This compound is known for its unique properties, including high thermal stability, significant surface area, and mesoporosity. These characteristics make this compound valuable in various applications such as photocatalysis, electrochemistry, and nuclear waste management .

Preparation Methods

Cerium titanate can be synthesized through several methods, including sol-gel processing and solid-state reactions. The sol-gel method involves the use of soft and hard templates to create a homogeneous product with high porosity. This method typically requires calcination at temperatures ranging from 500°C to 900°C . Another approach involves the solid-state reaction of cerium and titanium oxides at high temperatures (1300°C to 1350°C), which can lead to the formation of the brannerite structure .

Chemical Reactions Analysis

Cerium titanate undergoes various chemical reactions, including oxidation and reduction. The redox reaction between cerium (IV) and cerium (III) is particularly significant, as it plays a crucial role in the compound’s photocatalytic and electrochemical properties . Common reagents used in these reactions include hydrogen peroxide and various acids and bases. The major products formed from these reactions depend on the specific conditions but often include cerium hydroxides and titanium oxides .

Scientific Research Applications

Cerium titanate has a wide range of scientific research applications:

Photocatalysis: It is used to degrade organic pollutants in water, such as methylene blue and methyl orange, through photocatalytic reactions.

Electrochemistry: The compound is employed in the development of high-performance electrodes for batteries and supercapacitors.

Nuclear Waste Management: This compound serves as a host matrix for actinides in nuclear waste forms, providing a stable structure for long-term storage.

Biomedical Applications: Research has shown that this compound can be used in antimicrobial treatments and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of cerium titanate is primarily based on its redox properties. The cerium ions can switch between the +3 and +4 oxidation states, facilitating various chemical reactions. This redox behavior is crucial for its photocatalytic activity, where the compound absorbs light and generates electron-hole pairs that degrade organic pollutants . In electrochemical applications, the redox properties enhance the material’s conductivity and energy storage capabilities .

Comparison with Similar Compounds

Cerium titanate can be compared with other titanates and cerium-based compounds:

Strontium titanate: Similar to this compound, strontium titanate is used in photocatalysis and electrochemistry.

Barium titanate: This compound is primarily used in electronic devices for its dielectric properties.

This compound’s unique combination of properties and versatility makes it a valuable material in various scientific and industrial applications. Its ability to undergo redox reactions and maintain stability under different conditions sets it apart from similar compounds, highlighting its potential for future research and development.

Properties

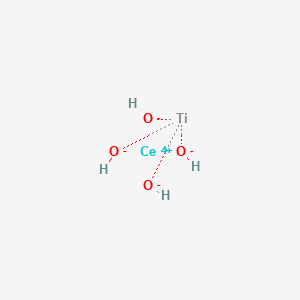

Molecular Formula |

CeH4O4Ti |

|---|---|

Molecular Weight |

256.01 g/mol |

IUPAC Name |

cerium(4+);titanium;tetrahydroxide |

InChI |

InChI=1S/Ce.4H2O.Ti/h;4*1H2;/q+4;;;;;/p-4 |

InChI Key |

IVDFYUQAQSKRPR-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ti].[Ce+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)

![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)

![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)